2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole or aromatic rings.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorobenzyl)-1H-benzimidazole: Shares the benzimidazole core but lacks the ethoxyphenylacetamide group.
N-(4-ethoxyphenyl)acetamide: Contains the ethoxyphenylacetamide group but lacks the benzimidazole core.
Uniqueness
2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide is unique due to the combination of the benzimidazole core and the ethoxyphenylacetamide group, which may confer distinct pharmacological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C24H22ClN3O2 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H22ClN3O2/c1-2-30-20-13-11-19(12-14-20)26-24(29)16-28-22-6-4-3-5-21(22)27-23(28)15-17-7-9-18(25)10-8-17/h3-14H,2,15-16H2,1H3,(H,26,29) |
InChI Key |
PIOAQPJIGFQWKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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